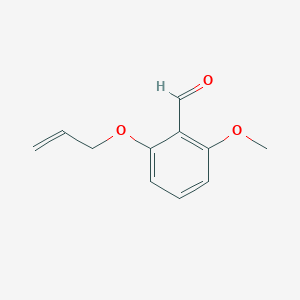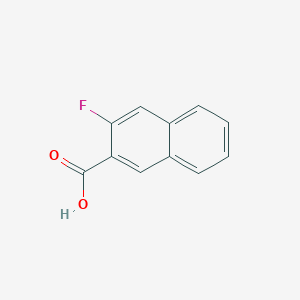
4-Methoxy-N-(3-phenylpropyl)aniline
説明
4-Methoxy-N-(3-phenylpropyl)aniline is a chemical compound with the molecular formula C16H19NO and a molecular weight of 241.33 . It is used for proteomics research .
Synthesis Analysis
The synthesis of anilines, such as this compound, involves various methods including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of nitrobenzene with Grignard reagents .Molecular Structure Analysis
The molecular structure of this compound consists of 16 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 241.33 and a molecular formula of C16H19NO . Further properties such as melting point, boiling point, and density can be determined using standard laboratory techniques.科学的研究の応用
Molecular Structure and Spectroscopic Analysis
4-Methoxy-N-(3-phenylpropyl)aniline has been studied for its molecular structure and spectroscopic properties. Efil and Bekdemir (2014) synthesized and characterized it using FTIR and NMR techniques. The molecule's structure, vibrational frequencies, and NMR shifts were calculated using ab initio HF and density functional methods, providing insights into its molecular behavior (Efil & Bekdemir, 2014).
Oxidation Studies
Gebhardt et al. (2008) explored the selective oxidation of substituted anilines, including this compound, to yield azoxyarenes. The study focused on using hydrogen peroxide and selenium dioxide as catalysts, offering a pathway for synthesizing diverse oxidation products (Gebhardt et al., 2008).
Structural, Vibrational, and Antimicrobial Properties
Subi et al. (2022) conducted a comprehensive study on 4-Methoxy-N-(nitrobenzylidene)-aniline, a related compound, to understand its structural, vibrational, chemical, and antimicrobial properties. The study included molecular dynamic simulation and drug likeness analysis, highlighting the potential of this compound in antimicrobial applications (Subi et al., 2022).
Electrochemical and Electrochromic Behaviors
Research on derivatives of aniline, including this compound, has been conducted to understand their electrochemical and electrochromic behaviors. Huang et al. (2011) synthesized ambipolar polyimides containing aniline derivatives and demonstrated their application in electrochromic devices due to their stable electrochemical behavior (Huang et al., 2011).
Antimicrobial and Antiproliferative Activities
Several studies have highlighted the antimicrobial and antiproliferative activities of aniline derivatives. Habib et al. (2013) synthesized novel quinazolinone derivatives from this compound and other amines, revealing their effectiveness against various microbial strains (Habib et al., 2013). Chen et al. (2006) explored derivatives for their antiproliferative evaluation, indicating the potential of these compounds in cancer research (Chen et al., 2006).
Safety and Hazards
The safety data sheet for anilines indicates that they are combustible and may cause an allergic skin reaction. They can cause serious eye damage and may cause drowsiness or dizziness. They are suspected of causing genetic defects and are suspected of causing cancer. They can cause damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
4-methoxy-N-(3-phenylpropyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-18-16-11-9-15(10-12-16)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXMRYNKHINHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



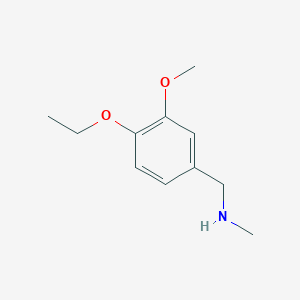
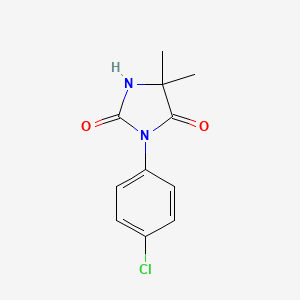
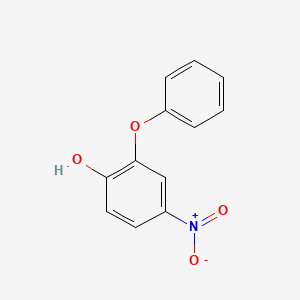
![2-[5-(carboxymethyl)thiophen-2-yl]acetic Acid](/img/structure/B3151346.png)

![ethyl 2-[(2E)-2-benzylidenehydrazinyl]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3151354.png)

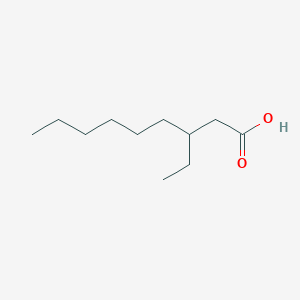

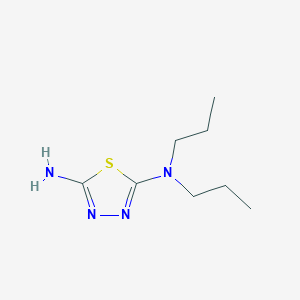
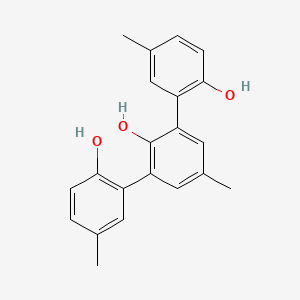
![1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3151384.png)
